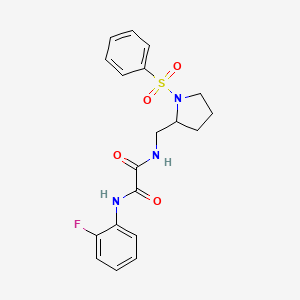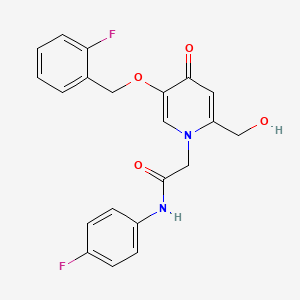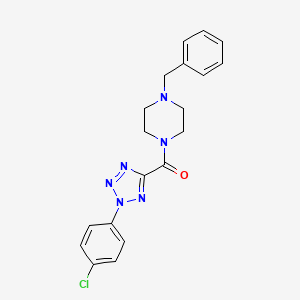
(4-benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone, also known as BCTM, is a synthetic compound that belongs to the piperazine family. It has gained significant attention due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibition
The compound, alongside a series of arylisoxazole‐phenylpiperazines, has been investigated for its potential as a selective acetylcholinesterase (AChE) inhibitor, demonstrating potent activity. This research is significant for developing treatments targeting neurological disorders such as Alzheimer's disease. Notably, certain derivatives within this series showed no inhibitory activity against butyrylcholinesterase (BChE), indicating their specificity for AChE. Kinetic and docking studies suggest these compounds interact with both the catalytic and peripheral anionic sites of AChE and BChE. One compound, in particular, exhibited additional BACE1 inhibitory activity, with potential implications for Alzheimer's disease treatment (Saeedi et al., 2019).
Antimicrobial Activity
New derivatives have been synthesized and evaluated for their antimicrobial efficacy. The in vitro studies against various bacterial and fungal strains indicate variable and modest activity, highlighting the potential use of these compounds in developing new antimicrobial agents. The structural confirmation of these compounds was achieved through elemental analysis and spectral studies, providing a foundation for further investigation into their therapeutic applications (Patel, Agravat, & Shaikh, 2011).
Central Nervous System Receptor Affinity
Another avenue of research involves the synthesis of novel EPC (expected pharmacological concentration) compounds derived from (S)-serine, leading to the discovery of molecules with promising interactions with central nervous system receptors. This includes potential therapeutic applications for compounds demonstrating affinity for sigma 1-receptors, highlighting the broad scope of neurological targets these compounds could address (Beduerftig, Weigl, & Wünsch, 2001).
Neuroprotective Properties
Research into the neuroprotective capabilities of certain compounds within this chemical class has been explored, particularly concerning their efficacy in protecting against Aβ-induced neurotoxicity in cellular models. This line of investigation is crucial for developing potential treatments for neurodegenerative conditions such as Alzheimer's disease, where Aβ plaques play a significant pathological role (Saeedi et al., 2019).
Antifungal Activity
The synthesis of novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives has been carried out, revealing significant antifungal activity. This suggests the potential for these compounds in treating fungal infections, with specific derivatives showing promising efficacy (Lv et al., 2013).
Mecanismo De Acción
Target of action
Piperazine derivatives, to which this compound belongs, have been studied for their potential therapeutic effects. For example, some benzylpiperazines have been evaluated for their neuroprotective effects .
Biochemical pathways
Some piperazine derivatives have been found to interact with the serotonin transporter in the brain .
Pharmacokinetics
Piperazine derivatives are usually consumed by ingestion .
Result of action
Some piperazine derivatives have been found to have cytotoxic activity against certain cancer cell lines .
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(4-chlorophenyl)tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c20-16-6-8-17(9-7-16)26-22-18(21-23-26)19(27)25-12-10-24(11-13-25)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYYIPKICDBVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691149.png)
amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2691150.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2691152.png)
![2-[(3-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2691153.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2691155.png)
![1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691156.png)
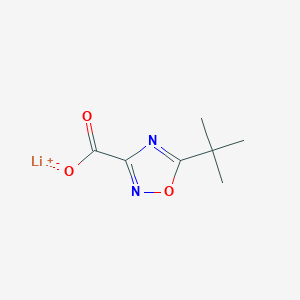

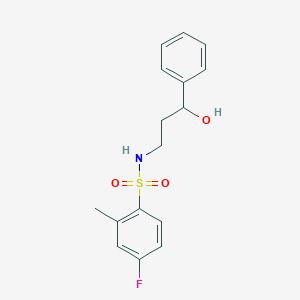
![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2691165.png)
